Ethyl[2-(4-methoxyphenyl)ethyl]amine
CAS No.: 749849-18-1
Cat. No.: VC8472677
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749849-18-1 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | N-ethyl-2-(4-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H17NO/c1-3-12-9-8-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
| Standard InChI Key | XSGSTHQZHRLSHO-UHFFFAOYSA-N |
| SMILES | CCNCCC1=CC=C(C=C1)OC |
| Canonical SMILES | CCNCCC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-Ethyl-4-methoxybenzeneethanamine, reflecting its ethylamine backbone substituted with a 4-methoxyphenyl group at the β-position . Common synonyms include:
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N-Ethyl-4-methoxy-benzeneethanamine
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Benzeneethanamine, N-ethyl-4-methoxy-
Molecular Structure and Formula
The molecular structure consists of a phenethylamine scaffold modified with a methoxy group at the para position of the benzene ring and an ethyl group attached to the amine nitrogen (Figure 1). The molecular formula C₁₁H₁₇NO corresponds to a monoisotopic mass of 179.1310 Da, with a topological polar surface area of 12.5 Ų .
Table 1: Key Identifiers of Ethyl[2-(4-Methoxyphenyl)ethyl]amine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 749849-18-1 | |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| XLogP3 | 1.9 (Predicted) | |
| Hydrogen Bond Donors | 1 |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of ethyl[2-(4-methoxyphenyl)ethyl]amine typically involves reductive amination or alkylation of precursor amines. A plausible route includes:
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Methoxylation of Phenethylamine: Introduction of a methoxy group to phenethylamine via nucleophilic aromatic substitution.
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Ethylation: Reaction of the intermediate 4-methoxyphenethylamine with ethyl bromide or ethyl iodide in the presence of a base .
Table 2: Representative Synthetic Routes
Physicochemical Properties
Thermal and Solubility Profiles
Ethyl[2-(4-methoxyphenyl)ethyl]amine is a colorless to pale yellow liquid at room temperature, with a density of 1.0365 g/cm³ at 20°C . Its boiling point is estimated at 138–140°C under reduced pressure (20 Torr), while its flash point remains uncharacterized . The compound exhibits moderate solubility in polar organic solvents such as methanol and ethyl acetate but limited solubility in water .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.15 (d, J = 8.6 Hz, 2H, aromatic), 6.85 (d, J = 8.6 Hz, 2H, aromatic), 3.80 (s, 3H, OCH₃), 2.75 (t, J = 7.2 Hz, 2H, CH₂), 2.60 (q, J = 7.0 Hz, 2H, NCH₂), 1.10 (t, J = 7.0 Hz, 3H, CH₃) .
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IR (neat): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .
Applications in Research and Industry
Biochemical Applications
Ethyl[2-(4-methoxyphenyl)ethyl]amine has been investigated as an inhibitor of tyramine and tryptamine deamination, potentially modulating monoamine oxidase (MAO) activity . Its structural similarity to neurotransmitters like dopamine and serotonin suggests utility in receptor-binding assays, though direct pharmacological data remain limited .
Analytical Chemistry
A related compound, 2-(4-methoxyphenyl)ethylamine, was employed in molecularly imprinted polymers (MIPs) for the selective extraction of tyramine from bovine serum albumin, achieving a recovery rate of 95% . This highlights the potential of ethyl[2-(4-methoxyphenyl)ethyl]amine in solid-phase extraction (SPE) methodologies for biogenic amine analysis .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, ventilated hood |
| Storage | 2–8°C in airtight container |
| First Aid | Flush eyes/skin with water |
Environmental Impact
No ecotoxicological data are available, but its persistence in aquatic systems is anticipated to be low due to hydrolytic instability under acidic conditions .
Recent Advances and Future Directions
Recent studies emphasize the role of structurally analogous amines in molecular imprinting and chromatographic separations . Future research could explore:
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Catalytic Applications: As ligands in asymmetric synthesis.
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Drug Development: Structure-activity relationships for MAO inhibition.
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Environmental Monitoring: SPE sorbents for pollutant detection.
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